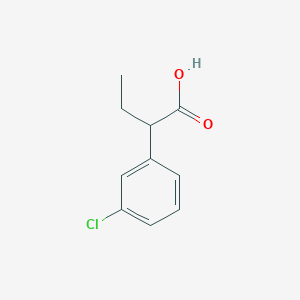

2-(3-Chlorophenyl)butanoic acid

説明

特性

IUPAC Name |

2-(3-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-9(10(12)13)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUSBOPUEWAMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703402 | |

| Record name | 2-(3-Chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22991-05-5, 188014-55-3 | |

| Record name | 2-(3-Chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Chlorophenyl Butanoic Acid

Chiral Pool Approaches for Stereoselective Synthesis of 2-(3-Chlorophenyl)butanoic Acid

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. sciencenet.cnethz.ch This approach leverages the inherent chirality of these starting materials to introduce stereocenters into the target molecule. For the synthesis of chiral 2-arylalkanoic acids, amino acids are common chiral pool starting materials. researchgate.net For instance, L-valine can be used as a chiral precursor for the synthesis of (S)-2-chloro-3-methylbutanoic acid, a structurally similar compound. The synthesis of (S)-2-(4-chlorophenyl)-3-methylbutanoic acid has also been achieved using this approach. researchgate.net This methodology often involves the protection of functional groups, followed by a series of reactions to build the desired carbon skeleton, and finally deprotection to yield the target molecule. researchgate.net The key advantage of this method lies in the transfer of stereochemistry from the starting material to the product, often with high fidelity. sciencenet.cn

Asymmetric Catalysis in the Preparation of Enantiopure this compound

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiopure compounds, including this compound. ub.edu This method involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. ub.edu

A notable example is the nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. This method has been successfully applied to the synthesis of (-)-3-(2-chlorophenyl)butanoic acid, achieving a 96% yield and 90% enantiomeric excess (ee). rsc.org The reaction is typically carried out under a hydrogen atmosphere using a chiral phosphine (B1218219) ligand in a suitable solvent. rsc.org

Another significant advancement is the rhodium-catalyzed asymmetric hydrogenation. For example, the hydrogenation of α-arylacrylic acids using a rhodium catalyst with a chiral bisphosphine-thiourea ligand provides a route to chiral 2-arylpropionic acids. rsc.org Ruthenium-catalyzed asymmetric hydrogenation of 2-oxo-4-arylbutanoic acids using a chiral ligand like SunPhos has also proven effective, yielding 2-hydroxy-4-arylbutanoic acids with high enantioselectivity (88.4%–92.6% ee). researchgate.net

Furthermore, palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates has been developed, affording enantioenriched α,α-difluoro-β-arylbutanoic esters with high yields (83-99%) and excellent enantioselectivities (up to 97:3 er). dicp.ac.cn While not directly synthesizing the title compound, these methods highlight the potential of asymmetric catalysis for preparing structurally related chiral acids.

| Catalyst System | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Nickel/Chiral Ligand | β,β-disubstituted acrylic acids | (-)-3-(2-chlorophenyl)butanoic acid | 96% | 90% ee |

| Ruthenium/SunPhos | 2-oxo-4-arylbutanoic acids | 2-hydroxy-4-arylbutanoic acids | High | 88.4%–92.6% ee |

| Palladium/Diphosphine | α,α-difluoro-β-arylbutenoates | α,α-difluoro-β-arylbutanoic esters | 83-99% | up to 97:3 er |

Multi-Component Reactions Leading to this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules. tcichemicals.comresearchgate.net The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of α-amino acid and α-hydroxy amide derivatives, which can be precursors to compounds like this compound. wikipedia.orgwikipedia.orgchemeurope.comorganic-chemistry.orgillinois.eduorganic-chemistry.org

The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnumberanalytics.com This reaction is known for its high yields and the ability to generate diverse molecular scaffolds. illinois.edunumberanalytics.comslideshare.net The mechanism proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid in a series of nucleophilic additions and a final Mumm rearrangement. wikipedia.orgnumberanalytics.com

The Passerini reaction , on the other hand, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction is believed to proceed through a concerted mechanism in non-polar solvents, involving a cyclic transition state. chemeurope.comnih.gov

A diastereoselective three-component reaction of a chiral nickel(II) glycinate (B8599266) with aldehydes and malononitrile (B47326) has been reported for the synthesis of novel α-amino-β-substituted-γ,γ-disubstituted butyric acids. mdpi.com For instance, the reaction involving 3-chlorobenzaldehyde (B42229) yielded the corresponding Ni(II)-(S)-BPB/(2S,3R)-2-Amino-4,4'-dicyano-3-(3-chlorophenyl) Butyric Acid Schiff Base Complex with a 52% yield. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. chemistryviews.org

One approach is the development of greener synthetic routes for related compounds like ketoprofen (B1673614), a 2-arylpropionic acid, which avoids hazardous reactants like sodium amide and benzene (B151609). chemistryviews.org Such strategies often involve cascade reactions and the use of less toxic solvents. chemistryviews.org

The use of formic acid as a CO surrogate in the palladium-catalyzed carbonylation of vinylarenes represents a greener alternative for the synthesis of 2-arylpropionic acids under mild conditions. researchgate.net Similarly, hydrocarboxylation of olefins using oxalic acid or formate (B1220265) salts provides a more sustainable route to carboxylic acids. organic-chemistry.org The use of deep eutectic solvents (DESs) in asymmetric synthesis is another green approach, as these solvents are often biodegradable and can be recycled. researchgate.net

Exploration of Novel Retrosynthetic Strategies for this compound

Novel retrosynthetic strategies are continuously being explored to devise more efficient and versatile routes to this compound and its analogs. One such strategy involves the hydrocarboxylation of allylbenzenes, which can selectively produce 2-arylbutanoic acids. organic-chemistry.org

Another innovative approach is the synthesis of 2-arylpropionic acids from aryl ketones. researchgate.net This involves a multi-step process that can be optimized for higher yields. A novel five-step synthesis for ketoprofen starting from cyclohexanone (B45756) has been developed, demonstrating a creative retrosynthetic approach that avoids toxic solvents. chemistryviews.org

Furthermore, a process for producing optically active 2-hydroxy-4-arylbutyric acid involves the reaction of an optically active acyloxysuccinic anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid. google.com This intermediate can then be converted to the desired product through reduction and hydrolysis. google.com

Optimized Reaction Conditions for High-Yield Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of parameters such as solvent, temperature, catalyst loading, and reaction time.

For instance, in the palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates, a detailed optimization of reaction conditions was performed. dicp.ac.cn It was found that using a mixed solvent system of trifluoroethanol (TFE) and 1,2-dichloroethane (B1671644) (DCE) at 10 °C with the addition of p-toluenesulfonic acid monohydrate (PTSA·H2O) as an additive resulted in a 99% isolated yield and a 95:5 enantiomeric ratio. dicp.ac.cn

In the synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, the optimization of the alkylation step was critical. mdpi.com Dimethylformamide (DMF) was identified as the optimal solvent, and a solution of potassium hydroxide (B78521) in methanol (B129727) was the best base. mdpi.com Careful control of the addition of water during workup was also found to be essential for precipitating the major diastereomer with high purity. mdpi.com

Similarly, in the nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids, the reaction is typically run at room temperature under 80 atm of hydrogen for 12-24 hours to achieve high yields. rsc.org

| Reaction | Key Optimization Parameters | Optimized Conditions | Outcome |

| Pd-catalyzed asymmetric hydrogenation | Solvent, Temperature, Additive | TFE/DCE (1/1), 10 °C, PTSA·H2O | 99% yield, 95:5 er |

| Alkylation for (S)-2-Amino-4,4,4-trifluorobutanoic acid synthesis | Solvent, Base, Workup | DMF, KOH in Methanol, Controlled water addition | High diastereoselectivity (>99% de) |

| Ni-catalyzed asymmetric hydrogenation | Pressure, Time | 80 atm H₂, 12-24 h | High yield (96%) |

Chemical Reactivity and Transformations of 2 3 Chlorophenyl Butanoic Acid

Reactions Involving the Carboxylic Acid Moiety of 2-(3-Chlorophenyl)butanoic Acid

The carboxylic acid group is the most reactive site for many transformations of this compound, readily undergoing reactions typical of this functional group.

Esterification: this compound can be converted to its corresponding esters through reaction with various alcohols under acidic conditions. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a common method. iau.irnih.gov This reversible reaction can be driven to completion by removing the water formed during the reaction. For instance, the reaction with ethanol (B145695) would yield ethyl 2-(3-chlorophenyl)butanoate. The reactivity is influenced by the steric hindrance of both the alcohol and the carboxylic acid.

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with amines is generally slow. Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or using coupling agents. For example, treatment with thionyl chloride (SOCl₂) would form the highly reactive 2-(3-chlorophenyl)butanoyl chloride, which readily reacts with a wide range of primary and secondary amines to afford the corresponding amides. cardiff.ac.uk Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct formation of an amide bond with an amine. Research on related compounds, such as the synthesis of N-(3-chlorophenyl)-3-oxobutanamide, involves the reaction of 3-chlorobenzenamine with a suitable butanamide derivative using a coupling agent. byjus.com

A study on the synthesis of amide-based inhibitors involved the coupling of 3-chlorophenylacetic acid with ethyl 4-aminobutyrate hydrochloride using EDCI and DMAP (4-dimethylaminopyridine) as a catalyst. cymitquimica.com A similar approach could be applied to this compound.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference(s) |

| This compound | Ethanol | Concentrated H₂SO₄, heat | Ethyl 2-(3-chlorophenyl)butanoate | iau.irnih.gov |

| This compound | Generic Amine (R-NH₂) | 1. SOCl₂ 2. R-NH₂ | N-alkyl-2-(3-chlorophenyl)butanamide | cardiff.ac.uk |

| This compound | Generic Amine (R-NH₂) | EDCI, HOBt, base | N-alkyl-2-(3-chlorophenyl)butanamide | cymitquimica.com |

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, 2-(3-chlorophenyl)butan-1-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemguide.co.uklibretexts.org The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk The reaction proceeds via an aldehyde intermediate, which is immediately reduced to the alcohol. chemguide.co.uk

Decarboxylation: The removal of the carboxyl group from this compound is not a straightforward thermal process. Simple aliphatic carboxylic acids are generally resistant to decarboxylation unless specific structural features are present, such as a β-keto group or a double bond in the β,γ-position. sigmaaldrich.comselaqui.org However, oxidative decarboxylation methods have been explored for related α-aryl carboxylic acids. One study noted that α-alkyl-substituted phenylacetic acids, including the structurally similar 2-(3-chlorophenyl)-3-methylbutanoic acid, were found to be sluggish participants in a copper-catalyzed oxidative decarboxylation protocol, affording poor yields of the corresponding aldehyde or ketone. quora.com This suggests that this compound itself might be challenging to decarboxylate under these specific conditions.

Alternative decarboxylation methods, such as the Hunsdiecker reaction, which involves the conversion of the carboxylic acid to its silver salt followed by treatment with a halogen, could potentially be employed to yield a 1-bromo-1-(3-chlorophenyl)propane. byjus.comwikipedia.org This reaction proceeds through a radical mechanism. byjus.com Photochemical decarboxylation is another potential pathway that has been investigated for some α-arylacetic acids, often involving photoredox catalysis. nih.govnih.gov

| Reaction | Reagents/Conditions | Product | Reference(s) |

| Reduction | 1. LiAlH₄, dry ether 2. H₃O⁺ | 2-(3-Chlorophenyl)butan-1-ol | chemguide.co.uklibretexts.org |

| Oxidative Decarboxylation | Copper catalyst, oxidant | Low yield of 1-(3-chlorophenyl)propan-1-one | quora.com |

| Hunsdiecker Reaction | 1. AgNO₃ 2. Br₂ | 1-Bromo-1-(3-chlorophenyl)propane | byjus.comwikipedia.org |

The α-position of this compound, being adjacent to the carbonyl group, can be halogenated. The most common method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. nih.govmasterorganicchemistry.comchemistrysteps.comniscpr.res.in This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes. The enol form subsequently reacts with bromine at the α-position. Hydrolysis of the resulting α-bromo acyl bromide yields the final α-bromo carboxylic acid. masterorganicchemistry.com Applying this to this compound would yield 2-bromo-2-(3-chlorophenyl)butanoic acid.

| Reaction | Reagents/Conditions | Product | Reference(s) |

| α-Bromination (HVZ) | Br₂, PBr₃ (cat.), then H₂O | 2-Bromo-2-(3-chlorophenyl)butanoic acid | nih.govmasterorganicchemistry.comchemistrysteps.com |

Electrophilic Aromatic Substitution on the 3-Chlorophenyl Ring of this compound

The 3-chlorophenyl ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The existing substituents on the ring—the chloro group and the butanoic acid side chain—will direct the position of the incoming electrophile. The chlorine atom is an ortho-, para-director, while the alkyl group (the butanoic acid chain) is also an ortho-, para-director. However, the carboxylic acid group can be deactivating. The interplay of these directing effects determines the regioselectivity of the substitution.

Given the positions of the existing substituents, the most likely positions for electrophilic attack are ortho and para to the chloro group (positions 2, 4, and 6) and ortho and para to the butanoic acid chain (positions 2, 4, and 6 relative to the point of attachment). The confluence of these directing effects would favor substitution at the 4- and 6-positions of the phenyl ring.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring, likely yielding a mixture of 4-nitro-2-(3-chlorophenyl)butanoic acid and 6-nitro-2-(3-chlorophenyl)butanoic acid.

Halogenation: Further halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, would lead to the introduction of a bromine atom, again predicted to be at the 4- or 6-position.

Sulfonation: Reaction with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) would introduce a sulfonic acid group (-SO₃H) onto the ring, with a similar regiochemical outcome. masterorganicchemistry.com Studies on the sulfonation of chlorotoluene have shown that the reaction conditions can be controlled to selectively sulfonate specific isomers. quora.comquora.com

| Reaction | Reagents/Conditions | Major Product(s) | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | Mixture of 4-nitro- and 6-nitro- isomers | masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | Mixture of 4-bromo- and 6-bromo- isomers | ksu.edu.sa |

| Sulfonation | Fuming H₂SO₄ (oleum) | Mixture of 4-sulfo- and 6-sulfo- isomers | quora.commasterorganicchemistry.comquora.com |

Nucleophilic Substitution Reactions and Transformations at the Butanoic Acid Chain

Nucleophilic substitution at the α-position of this compound can be achieved, particularly after α-halogenation. The α-bromo derivative, synthesized via the HVZ reaction, is a key intermediate for such transformations. The bromine atom can be displaced by a variety of nucleophiles. For instance, reaction with an alkoxide would yield an α-alkoxy acid, while reaction with an amine could lead to the formation of an α-amino acid.

Hydroxylation at the α-position to form 2-(3-chlorophenyl)-2-hydroxybutanoic acid can also be envisioned, potentially through the hydrolysis of the corresponding α-halo acid.

Oxidation and Reduction Pathways of this compound

The chemical reactivity of this compound is defined by its constituent functional groups: the carboxylic acid and the chlorinated aromatic ring. While specific, documented examples of oxidation and reduction reactions on this exact molecule are limited in publicly accessible research, its behavior can be inferred from the general principles of organic chemistry and data on closely related structures.

Oxidation:

The butanoic acid side chain is generally resistant to oxidation under standard conditions. The carboxylic acid group itself is already in a high oxidation state. Stronger oxidizing conditions could potentially lead to the degradation of the molecule.

Theoretically, oxidation could target the benzylic position (the carbon atom to which the phenyl ring is attached). However, this typically requires specific reagents and conditions. For a similar compound, 2-(4-chlorophenyl)-3-methylbutyraldehyde, oxidation of the aldehyde group to a carboxylic acid is a key step in its synthesis, often achieved using reagents like potassium permanganate (B83412) (KMnO₄) in an acidic medium. While this illustrates the formation of a related carboxylic acid, it does not describe the oxidation of this compound itself.

Reduction:

The reduction of the carboxylic acid group in this compound is a more feasible transformation. Carboxylic acids can be reduced to their corresponding primary alcohols. This transformation typically requires powerful reducing agents, as milder reagents are often ineffective.

Common reagents for this type of reduction include:

Lithium aluminum hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for reducing carboxylic acids. It is generally more selective than LiAlH₄, offering an alternative pathway to the corresponding alcohol, 2-(3-chlorophenyl)butan-1-ol.

The chlorophenyl group is typically stable to these reducing agents, meaning the chlorine substituent and the aromatic ring would remain intact during the reduction of the carboxylic acid.

Table 1: Plausible Reduction Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|

Rearrangement Reactions Involving this compound Derivatives

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. For derivatives of this compound, several classical rearrangement reactions could be envisioned, particularly those involving the conversion of the carboxylic acid to other functional groups.

These reactions typically proceed via an intermediate that facilitates the migration of a group. Common examples include rearrangements that proceed through a nitrene intermediate, which can be generated from carboxylic acid derivatives.

Potential Rearrangement Pathways:

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate. The acyl azide derivative of this compound could be synthesized from the corresponding acyl chloride or ester. The resulting 1-chloro-3-(1-isocyanatopropyl)benzene could then be trapped with various nucleophiles. For example, reaction with water would lead to an unstable carbamic acid, which would then decarboxylate to yield 1-(3-chlorophenyl)propan-1-amine (B1591722).

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom. The amide derivative, 2-(3-chlorophenyl)butanamide, could be treated with bromine or chlorine in a basic solution to yield the same 1-(3-chlorophenyl)propan-1-amine via an isocyanate intermediate.

Schmidt Reaction: This reaction provides a direct pathway from a carboxylic acid to an amine. Reacting this compound with hydrazoic acid (HN₃) in the presence of a strong acid catalyst (like sulfuric acid) would also likely proceed through an isocyanate intermediate to furnish 1-(3-chlorophenyl)propan-1-amine.

While these are well-established reactions in organic synthesis, their specific application to derivatives of this compound is not extensively detailed in available scientific reports. The outcomes are predicted based on the known mechanisms of these name reactions.

Table 2: Potential Rearrangement Reactions of Derivatives

| Derivative | Reaction Name | Reagent(s) | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|---|

| 2-(3-Chlorophenyl)butanoyl azide | Curtius | Heat or UV light | Isocyanate | 1-(3-Chlorophenyl)propan-1-amine |

| 2-(3-Chlorophenyl)butanamide | Hofmann | Br₂, NaOH | Isocyanate | 1-(3-Chlorophenyl)propan-1-amine |

| This compound | Schmidt | HN₃, H₂SO₄ | Isocyanate | 1-(3-Chlorophenyl)propan-1-amine |

Advanced Spectroscopic and Structural Elucidation Studies of 2 3 Chlorophenyl Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational landscape of 2-(3-chlorophenyl)butanoic acid. Both ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of butanoic acid derivatives, distinct signals corresponding to the protons in different chemical environments are observed. For instance, the protons of the methyl group (CH₃), the methylene (B1212753) group (CH₂), the methine group (CH), and the carboxylic acid proton (COOH) will each exhibit unique chemical shifts. The integration of these signals reveals the ratio of protons in each environment, which for this compound would correspond to a 3:2:1:1 ratio, confirming the number of protons on the aliphatic chain and the carboxylic acid group. docbrown.info

The splitting patterns of these signals, arising from spin-spin coupling, provide information about the neighboring protons. For example, the methyl group signal would likely appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons would exhibit a more complex splitting pattern (a multiplet) due to coupling with both the methyl and methine protons. The methine proton signal would likely be a quartet, split by the methylene protons. These coupling patterns are instrumental in confirming the connectivity of the atoms in the butanoic acid chain. docbrown.info Theoretical and experimental analysis of butanoic acid derivatives often show good agreement between calculated and observed NMR spectra. biointerfaceresearch.comresearchgate.net

The chemical shifts of the aromatic protons on the 3-chlorophenyl ring provide information about the electronic effects of the chloro substituent and the butanoic acid side chain. These shifts, along with coupling constants between the aromatic protons, help to confirm the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | ~0.9 | t | 3H |

| CH₂ | ~1.8-2.0 | m | 2H |

| CH | ~3.5 | t | 1H |

| Ar-H | ~7.2-7.4 | m | 4H |

| COOH | ~12.0 | s | 1H |

| Note: This is a predicted data table based on typical values for similar structures. Actual experimental values may vary. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing their characteristic vibrational frequencies.

The IR spectrum of a carboxylic acid like this compound is characterized by several key absorption bands. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak around 1700-1725 cm⁻¹. mdpi.comnist.gov For related butanoic acid derivatives, this C=O stretch has been observed at approximately 1682 cm⁻¹. biointerfaceresearch.comresearchgate.net The C-O stretching and O-H bending vibrations can be found in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com The C-Cl stretching vibration of the chlorophenyl group typically appears in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O and C=C stretching vibrations usually show strong signals. google.comresearchgate.net For a similar compound, 4-amino-3-(4-chlorophenyl)butanoic acid, FT-Raman spectra were recorded in the 4000–100 cm⁻¹ region. researchgate.net Studies on derivatives have shown characteristic Raman bands, for example, at 1599 cm⁻¹, 1447 cm⁻¹, and 798 cm⁻¹. google.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| C-H (Aromatic) | Stretching | >3000 | Strong |

| C-H (Aliphatic) | Stretching | 2850-2960 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 (strong, sharp) | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Medium |

| C-Cl | Stretching | <800 | Medium |

| Note: This is a generalized data table. Specific peak positions and intensities can vary. |

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment of this compound Enantiomers

Since this compound possesses a chiral center at the second carbon atom, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of these enantiomers. mgcub.ac.inmgcub.ac.inscribd.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.in An optically active compound will exhibit a unique CD spectrum with positive or negative peaks (known as Cotton effects) at the wavelengths of its chromophoric absorptions. mgcub.ac.in The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. By comparing the experimental CD spectrum of an enantiomer of this compound with the spectra of similar compounds with known absolute configurations, or with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute configuration can be assigned. mgcub.ac.innih.gov

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. mgcub.ac.inmgcub.ac.in An ORD curve shows a plain curve at wavelengths away from an absorption band and an anomalous curve, known as a Cotton effect, in the region of the absorption band. The shape of the Cotton effect curve (positive or negative) is characteristic of the enantiomer's absolute configuration. mgcub.ac.in Similar to CD, comparing the experimental ORD curve to those of reference compounds or theoretical calculations allows for the determination of the absolute configuration. scribd.comnih.gov The concerted use of both CD and ORD provides a more robust assignment of the absolute configuration. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of this compound and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound in the solid state. asianpubs.orgresearchgate.net This technique can provide detailed information about bond lengths, bond angles, and torsion angles of this compound, as well as its intermolecular interactions in the crystal lattice.

For a crystal of this compound, the analysis would reveal the exact conformation of the butanoic acid chain and the orientation of the 3-chlorophenyl group relative to the rest of the molecule. It would also show how the molecules pack together in the crystal, identifying any hydrogen bonding interactions, such as the common head-to-tail dimers formed between carboxylic acid groups, and other intermolecular forces. mdpi.com

The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data by irradiating it with X-rays. asianpubs.orguniv-rennes.fr The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding a detailed molecular model. asianpubs.orguniv-rennes.fr For related compounds, X-ray diffraction has been used to confirm the molecular structure and analyze intermolecular hydrogen bonding patterns. mdpi.com In the case of chiral compounds, X-ray diffraction can also be used to determine the absolute configuration, especially when using anomalous dispersion effects. researchgate.netscielo.org.mx

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 920 |

| Z | 4 |

| Note: This is a hypothetical data table. Actual crystallographic parameters would be determined experimentally. |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. acs.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. docbrown.info Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Alpha-cleavage next to the carbonyl group is also a common fragmentation route. libretexts.org The fragmentation of the butanoic acid chain and the chlorophenyl ring will produce a series of fragment ions that create a unique mass spectrum, acting as a "fingerprint" for the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. d-nb.info

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 198/200 | [C₁₀H₁₁ClO₂]⁺ (Molecular Ion) |

| 181/183 | [C₁₀H₁₀ClO]⁺ |

| 153/155 | [C₉H₁₀Cl]⁺ |

| 125/127 | [C₇H₅Cl]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| Note: The m/z values are nominal masses. The presence and relative abundance of fragments can vary depending on the ionization method and energy. |

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment of this compound

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the separation of the enantiomers of this compound and for assessing the purity of the compound.

To separate the enantiomers, a chiral stationary phase (CSP) is typically employed in an HPLC system. mdpi.comnih.gov These CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic chiral polymers. researchgate.net The choice of the mobile phase, which often consists of a mixture of organic solvents and buffers, is crucial for achieving optimal separation. google.com

Table 5: Illustrative HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | ~10 min |

| Retention Time (S-enantiomer) | ~12 min |

| Note: This is an example method. Actual conditions will need to be optimized for the specific application. |

Computational Chemistry and Theoretical Modeling of this compound

The computational investigation of this compound, while not extensively documented in dedicated public studies, can be thoroughly explored using established theoretical chemistry methodologies. These approaches provide deep insights into the molecule's electronic structure, conformational preferences, reactivity, and interactions with its environment. This article outlines the principal computational techniques that would be applied to study this compound, drawing parallels from research on structurally similar compounds to illustrate the potential findings.

Mechanistic Investigations of Key Transformations Involving 2 3 Chlorophenyl Butanoic Acid

Kinetic Studies of Reactions of 2-(3-Chlorophenyl)butanoic Acid

Kinetic studies provide quantitative insights into reaction rates, offering valuable information about the factors that influence the speed of a chemical transformation. While specific kinetic data for reactions of this compound are not extensively available in public literature, the kinetics of analogous reactions, such as esterification, can be inferred from studies on similar carboxylic acids.

Esterification is a cornerstone reaction for carboxylic acids, and its kinetics are well-documented. The reaction of a carboxylic acid with an alcohol to form an ester and water is typically a reversible process and is often catalyzed by a strong acid. The rate of this reaction is influenced by several factors, including the structure of the carboxylic acid and the alcohol, the concentration of the catalyst, and the reaction temperature.

For a reaction analogous to the esterification of this compound, such as the esterification of n-butyric acid with 2-propanol, the reaction is often found to follow second-order kinetics. jchr.org The rate constants for such reactions can be determined by monitoring the concentration of the reactants or products over time. The presence of the chloro-substituent on the phenyl ring of this compound is expected to influence the reaction rate through electronic effects. The chlorine atom is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack by the alcohol.

Table 1: Representative Kinetic Data for the Esterification of Butyric Acid with 2-Propanol

| Temperature (°C) | Catalyst Conc. (wt%) | Molar Ratio (Acid:Alcohol) | Forward Rate Constant (k₁) (L/mol·min) | Reverse Rate Constant (k₂) (L/mol·min) |

| 50 | 1.0 | 1:1 | 0.0025 | 0.0010 |

| 60 | 1.0 | 1:1 | 0.0045 | 0.0018 |

| 70 | 1.0 | 1:1 | 0.0078 | 0.0031 |

This table presents hypothetical data based on trends observed in studies of similar reactions for illustrative purposes. jchr.org

Isotopic Labeling Experiments to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. By replacing an atom with one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), chemists can follow the labeled atom's journey from reactant to product. This method is particularly useful for distinguishing between different possible reaction pathways.

A key application of isotopic labeling is the determination of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For instance, in the synthesis of a compound like this compound, if a C-H bond is cleaved in the slowest step, replacing that hydrogen with deuterium would result in a significantly slower reaction rate.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the transition state.

While specific isotopic labeling studies on this compound are not readily found, the principles can be applied to understand its formation and reactions. For example, in a hypothetical synthesis involving the deprotonation of the α-carbon, a significant primary KIE would be expected upon deuteration at this position if this deprotonation is the rate-limiting step.

Table 2: Theoretical Kinetic Isotope Effects for C-H Bond Cleavage

| Bond Type | Isotopic Substitution | Typical Primary KIE (kH/kD) at 25°C |

| C-H | C-D | 2 - 7 |

| C-H | C-T | ~10-15 |

This table presents generally accepted theoretical KIE values to illustrate the principles of isotopic labeling studies. wikipedia.orgprinceton.edu

Transition State Analysis for Enantioselective Syntheses of this compound

The synthesis of a single enantiomer of a chiral molecule like this compound is of paramount importance, particularly in the pharmaceutical industry. Enantioselective synthesis is achieved using chiral catalysts or reagents that create a diastereomeric transition state, leading to the preferential formation of one enantiomer over the other. Transition state analysis, often aided by computational chemistry, is a critical tool for understanding the origins of this selectivity.

For the synthesis of 2-arylbutanoic acids, methods such as the asymmetric hydrogenation of a corresponding α,β-unsaturated carboxylic acid precursor are common. In such reactions, a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, coordinates to the substrate. nih.govjst.go.jp The enantioselectivity of the reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products.

Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the structures and energies of these transition states. acs.org These calculations can reveal the key non-covalent interactions, such as steric hindrance or hydrogen bonding, between the substrate and the chiral ligand that dictate which diastereomeric transition state is lower in energy. For instance, in the rhodium-catalyzed asymmetric hydrogenation of a prochiral alkene, the substrate binds to the metal center in a specific orientation dictated by the chiral ligand, leading to the delivery of hydrogen to one face of the double bond. nih.gov

Table 3: Hypothetical Energy Differences in Transition States for an Enantioselective Reaction

| Enantiomer | Catalyst System | Transition State Energy (kcal/mol) | Predicted Enantiomeric Excess (ee) |

| (R) | Rh-(R,R)-DIPAMP | -15.2 | >95% |

| (S) | Rh-(R,R)-DIPAMP | -13.5 | |

| (R) | Ru-(S)-BINAP | -14.8 | >90% |

| (S) | Ru-(S)-BINAP | -16.9 |

This table presents hypothetical data to illustrate the concept of transition state energy differences in enantioselective catalysis.

Catalytic Cycle Elucidation in Transformations of this compound

Many of the key transformations for synthesizing and modifying this compound rely on transition metal catalysis. Elucidating the catalytic cycle is essential for understanding how the catalyst operates and for optimizing the reaction conditions. A catalytic cycle is a multistep process in which the active catalyst is regenerated after each turnover.

A prominent method for the synthesis of 2-arylpropionic acids, a class to which this compound belongs, is the palladium-catalyzed cross-coupling reaction. nih.govnobelprize.org For example, the Suzuki coupling of a (3-chlorophenyl)boronic acid derivative with a butanoic acid derivative containing a suitable leaving group would proceed through a well-established catalytic cycle. This cycle typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then enter another cycle. nih.govnobelprize.org

Another important transformation is the rhodium-catalyzed hydroformylation of a suitable alkene precursor. The generally accepted Heck-Breslow mechanism for hydroformylation involves a series of steps including ligand dissociation, alkene coordination, migratory insertion of the alkene into a rhodium-hydride bond, CO insertion, and finally hydrogenolysis to yield the aldehyde, which can then be oxidized to the carboxylic acid. illinois.edu

Table 4: Key Steps in a Generic Palladium-Catalyzed Suzuki Coupling Cycle

| Step | Description | Catalyst Oxidation State Change |

| Oxidative Addition | Pd(0) reacts with R-X to form R-Pd(II)-X. | 0 → +2 |

| Transmetalation | R-Pd(II)-X reacts with R'-B(OR)₂ to form R-Pd(II)-R'. | No change |

| Reductive Elimination | R-Pd(II)-R' releases R-R' and regenerates Pd(0). | +2 → 0 |

This table outlines the fundamental steps of a typical Suzuki cross-coupling reaction. nobelprize.org

Derivatization Strategies and Analogue Synthesis of 2 3 Chlorophenyl Butanoic Acid

Synthesis of Esters and Amides of 2-(3-Chlorophenyl)butanoic Acid for Material Applications

The carboxylic acid group of this compound is a prime site for derivatization into esters and amides, which can serve as monomers or building blocks for polymers and other materials. ontosight.ai Standard esterification and amidation reactions are readily applicable.

Esterification can be achieved through Fischer esterification with various alcohols under acidic catalysis. Alternatively, for more sensitive substrates, alkylation of the carboxylate salt with alkyl halides provides a milder route.

Amide synthesis offers a robust method for incorporating the this compound motif into larger structures. Common coupling reagents facilitate the reaction between the carboxylic acid and a primary or secondary amine. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. Research on related arylalkanoic acids demonstrates the utility of various coupling agents. nih.govinternationaljournalcorner.com For instance, the synthesis of 4-[2-(3-chlorophenyl)acetylamino]butyric acid ethyl ester is accomplished using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Other established methods, such as using N,N'-dicyclohexylcarbodiimide (DCC) or converting the acid to an acyl azide (B81097) followed by reaction with an amine, are also highly effective for creating amide bonds.

The choice of alcohol or amine reactant can introduce a wide array of functional groups, influencing the properties of the resulting materials, such as solubility, thermal stability, and mechanical strength.

Table 1: Exemplar Amide Coupling Reactions Applicable to this compound

| Coupling Reagent | Reactants | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| EDCI / DMAP | 3-Chlorophenylacetic acid, Ethyl 4-aminobutyrate HCl | Dichloromethane | Room Temperature, 12h | nih.gov |

| DCC / HOSu | Carboxylic Acid, Primary/Secondary Amine | Acetonitrile | Room Temperature, 12h | |

| Azide Coupling (from Hydrazide) | Carboxylic Acid Hydrazide, Primary/Secondary Amine | Ethyl Acetate | 0 °C to Room Temperature, 24h |

Modifications of the Chlorophenyl Moiety: Functionalization and Heterocyclic Annulation

The 3-chlorophenyl group offers opportunities for further functionalization or for serving as an anchor for building more complex heterocyclic systems.

Functionalization of the aromatic ring, such as the introduction of additional substituents, can be achieved through electrophilic aromatic substitution, though the chloro- and alkyl-substituents will direct incoming groups to specific positions. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could replace the chlorine atom with other functional groups like aryl, alkyl, or amino moieties, dramatically diversifying the available analogues. Studies on related compounds like 2-(4-chlorophenyl)-3-methylbutanoic acid have shown that the aromatic ring can be efficiently deuterated using a palladium catalyst, indicating its accessibility for modification. nih.govrsc.org

Heterocyclic Annulation involves using the existing structure to build a new ring system. For example, derivatives of this compound could be elaborated into quinazolinone structures. This is exemplified by the synthesis of 1-substituted-4-(3-chlorophenyl)- mdpi.comnih.govtandfonline.comtriazolo[4,3-a]quinazolin-5(4H)-ones, which starts from 3-chlorophenyl-containing precursors. Such strategies significantly expand the chemical space accessible from the parent acid. N-heterocyclic carbene (NHC)-catalyzed annulation reactions also represent a modern approach to constructing complex heterocyclic frameworks. nih.govrsc.org

Chain Elongation and Shortening of the Butanoic Acid Backbone

Altering the length of the alkanoic acid chain is a fundamental strategy for modifying the molecule's spatial and conformational properties.

Chain Elongation can be accomplished through various classical organic synthesis routes. For instance, the Arndt-Eistert homologation provides a method to extend the chain by one methylene (B1212753) group. Another approach involves reducing the carboxylic acid to an alcohol, converting it to a halide, and then using it in a malonic ester synthesis to add two carbons, which can then be decarboxylated to achieve a net one-carbon extension. A practical example is seen in the synthesis of amide derivatives where a 3-chlorophenylacetic acid is coupled with an aminobutyrate, effectively creating a longer chain derivative. nih.gov Microbial chain elongation, an anaerobic metabolism process, also presents a biocatalytic route to extend carboxylate chains. nih.gov

Chain Shortening can be more challenging but is achievable. The Barbier-Wieland degradation allows for the stepwise shortening of an aliphatic acid chain by one carbon atom. Oxidative cleavage reactions can also be employed. For example, if a double bond is introduced into the chain, ozonolysis or permanganate (B83412) oxidation can cleave the chain at that position. Biocatalytic methods using enzymes like peroxygenases have been shown to shorten fatty acid chains, sometimes by two carbons at a time, representing a novel enzymatic approach to this transformation. nih.govmdpi.com

Introduction of Additional Stereocenters or Functional Groups

Introducing new stereocenters or functional groups onto the butanoic acid backbone is key to generating structural diversity and creating chiral building blocks. The carbon atom alpha to the carboxyl group (C2) and the beta position (C3) are primary targets for such modifications.

A powerful strategy for this is the asymmetric Michael addition . For example, chiral nickel(II) complexes of glycine (B1666218) Schiff bases can react in a three-component tandem reaction with aromatic aldehydes (like 3-chlorobenzaldehyde) and a source of carbanions (like malononitrile) to produce α-amino-β-(3-chlorophenyl) substituted butyric acid derivatives. mdpi.comnih.gov This method allows for the construction of two adjacent chiral centers in a single, highly diastereoselective step. mdpi.comnih.gov

Table 2: Diastereoselective Synthesis of a 3-Chlorophenyl-Substituted Butyric Acid Derivative

| Reaction Type | Key Reactants | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | Chiral Ni(II) Glycinate (B8599266) Complex, 3-Chlorobenzaldehyde (B42229), Malononitrile (B47326) | Ni(II)-(S)-BPB/(2S,3R)-2-Amino-4,4'-dicyano-3-(3-chlorophenyl) Butyric Acid Schiff Base Complex | High Diastereoselectivity | mdpi.com |

Other methods for introducing functionality include:

α-Halogenation followed by nucleophilic substitution to introduce groups like hydroxyl or amino functions.

Enolate Alkylation: Deprotonation at the alpha-position followed by reaction with an electrophile can introduce a variety of substituents. Stereoselective alkylation can be achieved using chiral auxiliaries. amazonaws.com

Hydroxylation: Direct hydroxylation of non-activated C-H bonds can be performed using powerful chemical oxidants or, more selectively, with biocatalysts such as monooxygenase enzymes.

Synthesis of Advanced Intermediates and Chiral Auxiliaries from this compound

When synthesized in an enantiomerically pure form, this compound itself, or its derivatives, can serve as valuable chiral building blocks or be incorporated into chiral auxiliaries. sigmaaldrich.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com Derivatives of this compound, with their defined stereocenter, could be converted into structures like chiral oxazolidinones or sultams, which are then used to direct subsequent reactions on other substrates.

Furthermore, derivatives of this compound are useful as advanced intermediates for the synthesis of more complex molecules. For instance, chiral β-amino acids derived from this scaffold, such as (R)-4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen), are significant pharmacologically active compounds. researchgate.netnih.gov The synthetic routes to these complex targets often rely on the stereoselective manipulation of simpler butanoic acid precursors. Asymmetric synthesis using chiral Ni(II) complexes, for example, allows for the large-scale preparation of enantiomerically pure amino acids which are key intermediates in drug design. mdpi.com

The strategic derivatization of this compound thus opens pathways to a vast array of new chemical entities with tailored properties, stereochemistry, and functionalities, underscoring its importance as a versatile starting material in synthetic organic chemistry.

Theoretical and Potential Applications of 2 3 Chlorophenyl Butanoic Acid in Materials Science and Catalysis

Utilization of 2-(3-Chlorophenyl)butanoic Acid as a Chiral Building Block in Asymmetric Synthesis

The core value of this compound in asymmetric synthesis lies in its nature as a chiral building block. Chiral molecules are essential for producing enantiomerically pure compounds, particularly in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological activities. engconfintl.org The compound features a stereogenic center at the second carbon (C2) of the butanoic acid chain, directly attached to the 3-chlorophenyl group.

The resolution of racemic this compound into its individual (R) and (S) enantiomers is a critical first step for its use. Methods for resolving similar chiral carboxylic acids often involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the pure enantiomer. nih.gov Once isolated, each enantiomer serves as a versatile starting material.

Potential Synthetic Applications:

Synthesis of Novel Amino Acids: The butanoic acid moiety can be chemically modified. For instance, through reactions like the Curtius or Hofmann rearrangement, the carboxyl group can be converted into an amine, leading to the synthesis of novel chiral β-amino acids. These complex amino acids are valuable precursors for peptidomimetics and other biologically active molecules. engconfintl.org

Precursor for Chiral Ligands: The enantiopure acid can be used to synthesize more complex chiral ligands for asymmetric catalysis. The inherent chirality of the acid provides the foundational stereochemical information.

Incorporation into Bioactive Molecules: The 3-chlorophenyl group can influence molecular interactions, such as π-π stacking or hydrophobic interactions, which are critical for the binding of a molecule to a biological target like an enzyme or receptor. By incorporating enantiopure this compound, medicinal chemists can design complex molecules with precise three-dimensional structures to optimize these interactions.

The table below outlines the key features of this compound that make it a valuable theoretical chiral building block.

| Feature | Significance in Asymmetric Synthesis |

| Chiral Center (C2) | Provides the basis for stereochemical control in subsequent reactions, allowing for the synthesis of single-enantiomer products. |

| Carboxylic Acid Group | Offers a reactive handle for a wide range of chemical transformations, including amidation, esterification, reduction, and rearrangement. smolecule.com |

| 3-Chlorophenyl Group | Influences the electronic properties and steric bulk around the chiral center, potentially directing the stereochemical outcome of reactions. It also impacts the physical properties (e.g., crystallinity, solubility) of intermediates and final products. |

Incorporation of this compound into Polymer Architectures

The integration of chiral units into polymer backbones or as side chains can lead to materials with unique optical properties and recognition capabilities. nih.gov Theoretically, this compound could be incorporated into polymers in several ways:

As a Chiral Monomer: The carboxylic acid group can be converted into a polymerizable functional group, such as an acrylate (B77674) or a vinyl ester. Polymerization of this modified monomer would lead to a polymer with chiral centers regularly spaced along the backbone or as part of a side chain. Such chiral polymers have potential applications in chiral chromatography, where they can be used as the stationary phase to separate racemic mixtures.

As a Side-Chain Moiety: The acid could be attached to a pre-existing polymer backbone via its carboxylic acid group. For example, it could be reacted with a polymer containing hydroxyl or amine groups to form ester or amide linkages. This approach would decorate the polymer with chiral, chlorine-containing pendants.

In Biodegradable Polyesters: The compound could potentially be used as a comonomer in the synthesis of polyesters. The presence of the bulky 3-chlorophenyl group would be expected to influence the polymer's thermal properties (e.g., glass transition temperature) and its rate of degradation.

The table below summarizes potential polymer architectures and their hypothetical properties.

| Method of Incorporation | Potential Polymer Architecture | Predicted Properties and Applications |

| Polymerization of a derivative | Vinyl-type polymer with chiral side chains | Enhanced optical activity, potential for use as a chiral stationary phase in chromatography. nih.gov |

| Grafting onto a polymer | Polymer backbone with pendant 2-(3-chlorophenyl)butanoate groups | Modified surface properties, potential for creating chiral recognition sites on a material's surface. |

| Co-polymerization | Polyester or polyamide incorporating the chiral unit | Altered thermal stability, crystallinity, and biodegradability compared to the parent polymer. |

Role of this compound in the Design of Smart Materials (e.g., liquid crystals, sensors)

Smart materials respond to external stimuli, and their properties can be tuned. The molecular structure of this compound suggests its potential as a component in such materials.

Liquid Crystals: Liquid crystals are phases of matter with properties between those of a conventional liquid and a solid crystal. Their formation is highly dependent on molecular shape and intermolecular forces. mdpi.com While this compound itself may not be liquid crystalline, its derivatives, particularly esters, could be. The rigid phenyl ring combined with the flexible butyl chain is a common structural motif in calamitic (rod-shaped) liquid crystals. The chlorine substituent would alter the molecule's polarity and dipole moment, which are critical factors in determining the type and temperature range of liquid crystalline phases (e.g., nematic, smectic). nih.gov

Sensors: The aromatic ring of the compound could participate in non-covalent interactions, such as π-π stacking, with other aromatic molecules. A surface or polymer functionalized with this compound could theoretically act as a chemical sensor. The binding of an analyte to the surface would alter its physical or electronic properties (e.g., fluorescence, conductivity), providing a detectable signal. The chlorine atom could also participate in halogen bonding, providing an additional specific interaction for molecular recognition.

Applications of this compound as a Ligand or Precursor in Catalytic Systems

The development of new catalysts, especially for asymmetric reactions, is a major goal in chemistry. This compound and its derivatives have theoretical potential in this area.

Chiral Ligand for Asymmetric Catalysis: The carboxylic acid group can be used to coordinate to a metal center (e.g., Rhodium, Ruthenium, Titanium). acs.orgsemanticscholar.org If the acid is enantiomerically pure, it can create a chiral environment around the metal atom. When this metal complex is used as a catalyst, it can preferentially produce one enantiomer of the product over the other. For example, it could be used in asymmetric hydrogenations or conjugate additions.

Organocatalysis: Derivatives of the acid, such as amides or esters, could function as organocatalysts. The combination of the chiral center and the functional group could be designed to activate substrates and control the stereochemistry of reactions like aldol (B89426) or Michael additions.

The table below lists potential catalytic systems and the role of the title compound.

| Catalytic System | Role of this compound Derivative | Example Reaction Type |

| Metal-Based Asymmetric Catalysis | As a chiral ligand coordinating to a transition metal. | Asymmetric Hydrogenation, Asymmetric C-C Bond Formation. acs.org |

| Organocatalysis | As the core chiral scaffold of the catalyst. | Asymmetric Aldol Reactions, Michael Additions. |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that direct molecules to assemble into larger, ordered structures. wikipedia.org The functional groups on this compound make it an interesting candidate for designing self-assembling systems.

Hydrogen Bonding and Synthons: The carboxylic acid group is a powerful functional group for directing self-assembly through hydrogen bonding. Carboxylic acids are well-known to form highly stable dimeric structures, a reliable interaction pattern known as a supramolecular synthon. acs.org This predictable dimerization could be the basis for forming one-dimensional tapes or other organized structures in the solid state. mdpi.com

Halogen Bonding and π-π Stacking: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms. Furthermore, the phenyl ring itself can participate in π-π stacking interactions. The interplay of hydrogen bonding, halogen bonding, and π-π stacking could lead to the formation of complex and well-defined three-dimensional crystal lattices.

Self-Assembled Monolayers (SAMs): Carboxylic acids can bind to metal oxide surfaces. It is conceivable that this compound could form a self-assembled monolayer on a suitable substrate. Such a surface would exhibit properties dictated by the exposed chlorophenyl groups, potentially altering the wettability or adhesion characteristics of the underlying material. acs.org

Future Directions and Research Perspectives on 2 3 Chlorophenyl Butanoic Acid

Emerging Methodologies for Synthesis and Transformation

The development of efficient and environmentally friendly synthetic routes is a key area of research. While traditional methods for producing similar compounds, such as substituted phenylacetic acid derivatives, have been established, they may not always meet the demands of modern, large-scale chemical processes. google.com

Emerging synthetic strategies focus on several key areas:

Biocatalysis: The use of enzymes and whole-cell systems offers a promising alternative for producing chiral compounds with high enantiomeric excess. For instance, biocatalytic reduction of precursor molecules has been shown to be effective in generating related hydroxy-phenylbutyric acid derivatives. nih.govplos.org This approach can lead to higher yields and purity under milder reaction conditions.

Asymmetric Synthesis: Developing novel asymmetric synthesis methods is crucial for obtaining specific stereoisomers of 2-(3-chlorophenyl)butanoic acid, which can have distinct biological activities. researchgate.net This includes the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions.

Transformations of this compound are also an active area of investigation. For example, studies have examined the metabolism of similar compounds in biological systems, revealing transformations such as phase II conjugation with glucose, malic acid, and glutamic acid. acs.org Understanding these transformations is vital for applications in drug development and environmental science.

Advanced Analytical Techniques for Characterization

Accurate characterization of this compound and its derivatives is essential for quality control and for understanding its chemical and physical properties. A variety of advanced analytical techniques are employed for this purpose.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation, identification, and quantification of the compound and its enantiomers. Chiral HPLC is particularly important for determining enantiomeric purity. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. Both ¹H NMR and ¹³C NMR are routinely used. tandfonline.commdpi.commdpi.commdpi.com |

| Mass Spectrometry (MS) | Used to determine the molecular weight and elemental composition of the compound. Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements. tandfonline.commdpi.com |

| Infrared (IR) Spectroscopy | Helps to identify the functional groups present in the molecule, such as the carboxylic acid and the aromatic ring. tandfonline.commdpi.commdpi.com |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in its crystalline state, confirming its stereochemistry and conformation. mdpi.commdpi.com |

These techniques, often used in combination, provide a comprehensive profile of the compound, ensuring its identity, purity, and structural integrity.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, and their application to the study of compounds like this compound is a burgeoning field. acs.orgnih.govresearchgate.netnih.govresearchgate.net

Key areas where AI and ML are making an impact include:

Predictive Chemistry: AI algorithms can predict the properties and reactivity of molecules, aiding in the design of new derivatives with desired characteristics. acs.org

Synthesis Planning: Computer-aided synthesis planning tools can propose novel and efficient synthetic routes, reducing the time and resources required for laboratory work. acs.orgnih.gov These programs can analyze vast databases of chemical reactions to identify the most promising pathways.

Reaction Optimization: Machine learning models can be trained on experimental data to predict reaction outcomes and optimize reaction conditions, leading to higher yields and purity. nih.gov For example, ML has been used to predict the success of C-N coupling reactions from a small number of experiments. nih.gov

Virtual Screening: In drug discovery, AI can be used to screen large virtual libraries of compounds to identify potential candidates that bind to a specific biological target. researchgate.net

The integration of AI and ML with automated synthesis platforms has the potential to accelerate the discovery and development of new chemical entities significantly. nih.gov

Potential for Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production presents several challenges. Research in this area focuses on developing robust, scalable, and cost-effective processes.

Key considerations for industrial scale-up include:

Process Safety and Environmental Impact: Developing processes that are safe to operate on a large scale and minimize the generation of hazardous waste is a primary concern. google.com

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and catalyst loading is crucial for maximizing yield and throughput. google.com For instance, in the resolution of related compounds, the temperature and solvent composition are critical for obtaining high optical purity. google.com

Purification Methods: Efficient and scalable purification techniques are needed to isolate the final product with the required purity. This may involve crystallization, chromatography, or other separation methods. google.com

Patents for related processes often highlight methods for improving yield and purity, which are critical for commercial viability. google.comgoogle.comgoogle.com

Interdisciplinary Research Opportunities Involving this compound

The unique structure of this compound makes it a valuable tool for interdisciplinary research, bridging chemistry, biology, and materials science.

Medicinal Chemistry: As an analog of biologically active compounds, it can be used as a scaffold for the development of new therapeutic agents. nih.govebi.ac.uknih.gov For example, related phenylbutanoic acid derivatives are known to interact with biological targets such as GABA receptors. ebi.ac.uknih.gov

Pharmacology: Studying the structure-activity relationships of this compound and its derivatives can provide insights into their mechanism of action and potential therapeutic applications. nih.gov

Materials Science: The compound and its derivatives could potentially be used as building blocks for the synthesis of novel polymers or other materials with specific properties.

Environmental Science: Investigating the environmental fate and transformation of this compound is important for understanding its potential impact on ecosystems. acs.org

The continued exploration of this compound and its analogs is likely to uncover new and exciting opportunities across a range of scientific disciplines.

Q & A

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。